molecular formula C6H10O6 B180570 (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one CAS No. 161168-87-2

(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one

Cat. No.: B180570
CAS No.: 161168-87-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-VRUJNKQUSA-N
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Description

The compound (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one is a stereoisomer of a sugar derivative This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of a suitable sugar derivative, followed by cyclization to form the lactone ring. The reaction conditions often include the use of oxidizing agents such as periodic acid or sodium periodate , and the reaction is typically carried out in an aqueous medium at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve the desired stereochemistry. These methods can offer higher yields and greater specificity compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of carbohydrate metabolism and enzyme activity.

    Industry: It can be used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions that can influence its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: is similar to other sugar derivatives, such as and .

  • It also shares similarities with other lactones, such as gamma-butyrolactone and delta-valerolactone .

Uniqueness

What sets This compound apart is its specific stereochemistry and the presence of both hydroxyl groups and a lactone ring. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of stereochemically complex molecules.

Biological Activity

The compound (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one , also known by its CAS number 1668-08-2 , is a tetrahydrofuran derivative with notable biological properties. This article explores its biological activity, focusing on its enzymatic inhibition capabilities and potential therapeutic applications.

  • Molecular Formula : C6_6H10_{10}O6_6
  • Molar Mass : 178.14 g/mol
  • Density : 1.766 g/cm³ (predicted)
  • Melting Point : 134-136 °C
  • pKa : 12.06 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of skin aging and enzyme inhibition. Recent studies have highlighted its potential as an anti-aging agent through the inhibition of various enzymes involved in skin degradation.

Enzyme Inhibition Studies

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis; its inhibition can lead to reduced pigmentation and is beneficial for skin lightening.
  • Collagenase and Elastase Inhibition : These enzymes are involved in the breakdown of collagen and elastin in the skin, respectively. Inhibiting these enzymes can help maintain skin elasticity and firmness.

Research Findings

A study published in October 2022 examined several compounds similar to this compound for their inhibitory effects on various enzymes related to skin aging. Key findings include:

  • Inhibitory Effects :
    • Tyrosinase: Compounds exhibited varying IC50_{50} values, with some showing effective inhibition at concentrations as low as 1.05 µM.
    • Collagenase: Several compounds demonstrated significant inhibitory activity against collagenase, with IC50_{50} values around 110 µM.
    • Elastase: Limited activity was noted against elastase; however, some compounds showed dual inhibitory properties against both elastase and collagenase.

Case Study 1: Anti-Aging Formulation

A formulation incorporating this compound was tested on human skin keratinocyte cells. Results indicated:

  • Increased cell viability and reduced cytotoxicity.
  • Enhanced photo-protective effects compared to controls.

Case Study 2: Comparative Study with Other Compounds

In a comparative study with other phenolic compounds:

  • The compound showed superior tyrosinase inhibition compared to traditional agents like hydroquinone.
  • It also demonstrated a favorable safety profile with minimal irritation to skin cells.

Data Table: Enzyme Inhibition Profiles

Compound NameEnzyme TargetIC50_{50} (µM)Remarks
This compoundTyrosinase1.05Effective inhibitor
This compoundCollagenase110Significant inhibition
Other Compound AElastase>200Limited inhibition
Other Compound BTyrosinase7.03Moderate inhibitor

Properties

IUPAC Name

(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-VRUJNKQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Reactant of Route 2
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Reactant of Route 3
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Reactant of Route 4
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Reactant of Route 5
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Reactant of Route 6
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one

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